molecular formula C22H14BrN3O2S B11666312 (5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11666312
M. Wt: 464.3 g/mol
InChI Key: MGMGXDVTDTYAIJ-XDHOZWIPSA-N
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Description

The compound (5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a furyl group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with 4-methylphenyl isothiocyanate under basic conditions to yield the final thiazolotriazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and furyl groups, along with the thiazolotriazole core, make it a versatile compound for various applications.

Properties

Molecular Formula

C22H14BrN3O2S

Molecular Weight

464.3 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14BrN3O2S/c1-13-2-4-15(5-3-13)20-24-22-26(25-20)21(27)19(29-22)12-17-10-11-18(28-17)14-6-8-16(23)9-7-14/h2-12H,1H3/b19-12+

InChI Key

MGMGXDVTDTYAIJ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2

Origin of Product

United States

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